![molecular formula C13H18N2O2S B2833108 Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate CAS No. 217313-80-9](/img/structure/B2833108.png)
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate is a chemical compound with the CAS Number: 1339931-27-9 . It has a molecular weight of 252.34 . The IUPAC name for this compound is tert-butyl 4-(aminocarbothioyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate is1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-6-4-8(5-7-9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s linear formula is C12H16N2O2S . Physical And Chemical Properties Analysis
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate has a molecular weight of 252.34 . It is stored in refrigerated conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Catalyzed Lithiation and Functionalization : Ortiz, Guijarro, and Yus (1999) described a process involving O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacting with lithium powder and catalytic 4,4′-di-tert-butylbiphenyl, leading to functionalized carbamates. These carbamates derived from carbonyl compounds can be deprotected, yielding substituted 1,2-diols, which are important in synthetic organic chemistry (Ortiz, Guijarro, & Yus, 1999).
Hydrogen Bonding in Carbamate Derivatives : A study by Das et al. (2016) investigated two carbamate derivatives (including tert-butyl derivatives) and their crystal structures. They found an interplay of strong and weak hydrogen bonds forming three-dimensional architectures in these compounds. This research contributes to the understanding of molecular interactions in crystal engineering (Das et al., 2016).
Intermediate in Synthesis of Carbocyclic Analogues : Ober, Marsch, Harms, and Carell (2004) described the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. This has implications in the development of nucleotide analogues for therapeutic applications (Ober et al., 2004).
Synthesis of Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an intermediate in many biologically active compounds like omisertinib (AZD9291). This work contributes to the efficient synthesis of important pharmaceutical compounds (Zhao, Guo, Lan, & Xu, 2017).
Chemoselective Transformation in Organic Synthesis : Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating their utility in chemoselective transformations in organic synthesis (Sakaitani & Ohfune, 1990).
Curtius Rearrangement in Organic Synthesis : Lebel and Leogane (2005) described a one-pot Curtius rearrangement for forming tert-butyl carbamate from carboxylic acids, highlighting its application in synthesizing protected amino acids (Lebel & Leogane, 2005).
Safety And Hazards
According to the Safety Data Sheet, Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate should not be released into the environment . In case of accidental release, the spillage should be swept up or vacuumed and collected in a suitable container for disposal . Personal protective equipment should be worn when handling this compound . If inhaled or ingested, or in case of skin or eye contact, medical attention should be sought .
Propriétés
IUPAC Name |
tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)17-12(16)15-8-9-4-6-10(7-5-9)11(14)18/h4-7H,8H2,1-3H3,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQIIACUQBSLKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)
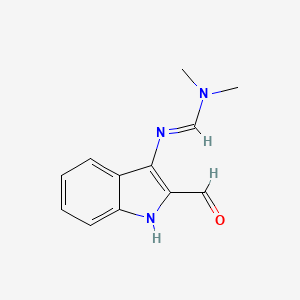


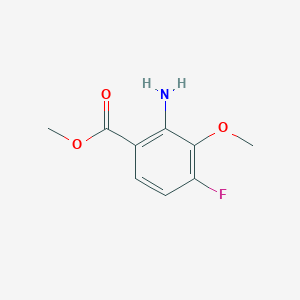
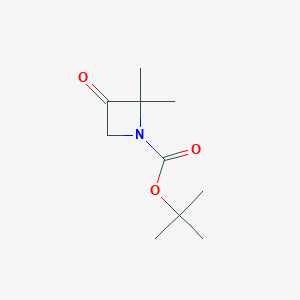
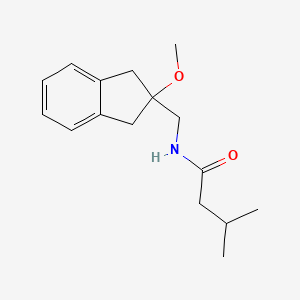
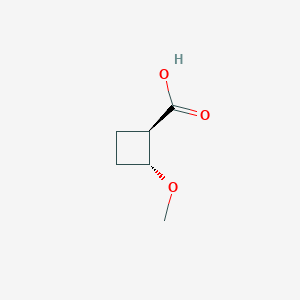
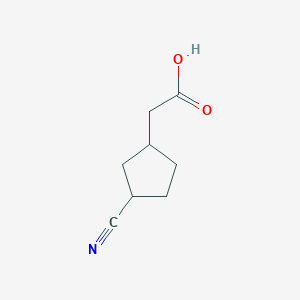
![Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2833047.png)